molecular formula C5H8N2O2S B3250786 2-Methyl-4-(methylsulfonyl)-1H-imidazole CAS No. 205311-74-6

2-Methyl-4-(methylsulfonyl)-1H-imidazole

Cat. No.: B3250786
CAS No.: 205311-74-6
M. Wt: 160.2 g/mol
InChI Key: FOLDOTRVHQHDLL-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulfonyl)-1H-imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the methylsulfonyl group imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfonyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with a sulfonating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler imidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under conditions that may include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(methylsulfonyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    4-Methylsulfonylimidazole: Similar structure but without the additional methyl group, affecting its biological activity and chemical behavior.

    2-Methyl-4-(methylthio)-1H-imidazole: Contains a methylthio group instead of a methylsulfonyl group, leading to differences in oxidation and reduction reactions.

Uniqueness

2-Methyl-4-(methylsulfonyl)-1H-imidazole is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-5-methylsulfonyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-4-6-3-5(7-4)10(2,8)9/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLDOTRVHQHDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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